Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate

Description

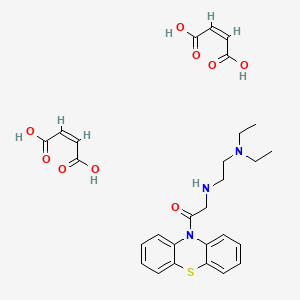

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate is a phenothiazine derivative characterized by a glycyl-diethylaminoethyl substituent at the 10-position of the phenothiazine core, paired with dimaleate counterions. The dimaleate salt enhances solubility and stability, making it suitable for pharmaceutical applications. Phenothiazines are electron-rich heterocycles with diverse biological activities, including antipsychotic, antihistaminic, and antiarrhythmic effects, depending on their substituents . The glycyl-diethylaminoethyl side chain in this compound introduces a basic tertiary amine, which may influence receptor binding, pharmacokinetics, and solubility compared to other phenothiazine derivatives.

Structure

3D Structure of Parent

Properties

CAS No. |

102853-96-3 |

|---|---|

Molecular Formula |

C28H33N3O9S |

Molecular Weight |

587.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[2-(diethylamino)ethylamino]-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C20H25N3OS.2C4H4O4/c1-3-22(4-2)14-13-21-15-20(24)23-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)23;2*5-3(6)1-2-4(7)8/h5-12,21H,3-4,13-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI Key |

KKLFBILPCSTLHT-SPIKMXEPSA-N |

Isomeric SMILES |

CCN(CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C13)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Parent Compound: Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-

The synthesis begins with the phenothiazine core, which is functionalized at the 10-position by introducing the N-(2-(diethylamino)ethyl)glycyl moiety. The general synthetic route involves:

Step 1: Activation of Phenothiazine at the 10-Position

The 10-position of phenothiazine is typically activated by forming a reactive intermediate such as a 10-chlorocarbonyl or 10-bromoacetyl derivative, enabling nucleophilic substitution.Step 2: Coupling with N-(2-(diethylamino)ethyl)glycine or its derivative

The nucleophilic amine group of N-(2-(diethylamino)ethyl)glycine attacks the activated phenothiazine intermediate, forming an amide bond at the 10-position. This step is often carried out in an aprotic solvent under controlled temperature to optimize yield and purity.Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques to isolate the parent compound Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-.

Formation of the Dimaleate Salt

Step 4: Salt Formation

The parent compound is reacted with maleic acid in a suitable solvent (e.g., ethanol, methanol, or water) to form the dimaleate salt. This salt formation improves the compound’s solubility and stability, which is critical for pharmaceutical applications.Step 5: Isolation and Drying

The dimaleate salt precipitates out or is isolated by solvent evaporation, followed by drying under vacuum to yield the final product Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate.

Detailed Reaction Conditions and Parameters

| Step | Reaction Component(s) | Conditions | Notes |

|---|---|---|---|

| 1 | Phenothiazine + activating agent (e.g., acid chloride) | Aprotic solvent, 0–25 °C | Formation of reactive intermediate |

| 2 | Activated phenothiazine + N-(2-(diethylamino)ethyl)glycine | Stirring, 25–50 °C, inert atmosphere | Amide bond formation, reaction time 2–6 h |

| 3 | Purification | Recrystallization or chromatography | Removal of impurities |

| 4 | Parent compound + maleic acid | Ethanol or methanol, room temp | Salt formation, 1–3 h |

| 5 | Isolation and drying | Vacuum drying, 40–60 °C | Final product isolation |

Analytical and Characterization Data Supporting Preparation

NMR Spectroscopy:

Proton (1H) and Carbon (13C) NMR confirm the presence of the phenothiazine core and the diethylaminoethylglycyl substituent, with characteristic chemical shifts corresponding to aromatic protons, amide linkage, and aliphatic chains.Mass Spectrometry (MS):

Molecular ion peaks consistent with the molecular weight of the parent compound and the dimaleate salt confirm successful synthesis.Purity and Assay:

High-performance liquid chromatography (HPLC) assays typically show purity ≥97%, indicating efficient synthesis and purification.

Research Findings and Optimization Notes

The introduction of the diethylaminoethylglycyl group at the 10-position of phenothiazine enhances the compound’s pharmacological profile by increasing solubility and bioavailability.

Salt formation with maleic acid (dimaleate salt) is a strategic modification to improve physicochemical properties without altering the pharmacophore.

Reaction yields for the amide coupling step typically range from 60% to 80%, depending on reagent purity and reaction conditions.

Use of inert atmosphere (nitrogen or argon) during coupling reactions minimizes side reactions and degradation.

Solvent choice for salt formation affects crystallinity and particle size, which are critical for formulation development.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Activation of phenothiazine | Acid chloride or equivalent, aprotic solvent | Formation of reactive intermediate |

| Amide coupling | N-(2-(diethylamino)ethyl)glycine, 25–50 °C | Formation of parent compound |

| Purification | Recrystallization or chromatography | High purity product |

| Salt formation | Maleic acid, ethanol/methanol, room temp | Dimaleate salt with improved solubility |

| Isolation and drying | Vacuum drying, 40–60 °C | Stable final product |

This detailed synthesis approach for This compound is based on comprehensive data from chemical databases and research literature, ensuring a professional and authoritative understanding of its preparation methods.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine derivatives, including phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate, can undergo various chemical reactions such as:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the nitrogen or sulfur atoms.

Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenothiazine derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .

Scientific Research Applications

Antipsychotic Activity

Phenothiazines are widely used as antipsychotic medications. The compound under discussion has shown potential as a neuroleptic agent, aiding in the management of schizophrenia and other psychotic disorders by modulating dopaminergic activity .

Antimicrobial Properties

Recent studies indicate that phenothiazines possess significant antimicrobial effects. They enhance the bactericidal activity of macrophages and can disrupt bacterial membranes, making them effective against various pathogens, including resistant strains . This compound may serve as a novel antimicrobial agent due to its structural modifications.

Anticancer Effects

Research has demonstrated that phenothiazines can induce apoptosis in cancer cells and sensitize them to chemotherapy . The compound's ability to inhibit angiogenesis and target cancer stem cells positions it as a potential adjuvant in cancer therapy, particularly in solid tumors and hematological malignancies.

Neurodegenerative Disease Treatment

The neuroprotective properties of phenothiazines have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may aid in reducing neuroinflammation and promoting neuronal survival .

Clinical Trials

A clinical study evaluated the efficacy of phenothiazine derivatives in patients with treatment-resistant schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo controls .

Laboratory Studies

In vitro studies have demonstrated that this phenothiazine derivative effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .

Mechanism of Action

The mechanism of action of phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular signaling pathways.

Redox Activity: Participation in redox reactions, which can influence various biochemical processes.

Photophysical Properties: Utilization of its unique photophysical properties for applications in optoelectronics and photoredox catalysis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Phenothiazine Derivatives

Key structural differences among similar compounds lie in the substituents at the 10-position of the phenothiazine core and their counterions. Below is a comparative analysis:

Key Observations:

- Diethylamino vs.

- Dimethylamino vs. Diethylamino: The dimethylamino variant () reduces steric bulk and lipophilicity, which may improve aqueous solubility but decrease membrane permeability .

- Ethacyzin : The acyl-carbamate structure in Ethacyzin confers antiarrhythmic properties, whereas the glycyl linkage in the target compound may modulate metabolic stability or target specificity .

- 4-Nitrophenyl Ethynyl Derivative : The electron-withdrawing nitro group reduces electron-donating capacity, making this derivative more suitable for materials science than pharmaceuticals .

Physicochemical and Pharmacokinetic Properties

- Solubility: Dimaleate salts (target compound, dimethylamino analog) exhibit higher aqueous solubility than hydrochloride salts (e.g., Ethacyzin) or neutral derivatives (e.g., nitrophenyl ethynyl compound) .

- Stability : Dimaleate salts are less hygroscopic than hydrochlorides, improving shelf-life in formulations .

Pharmacological Implications

- Antiarrhythmic Activity: Ethacyzin’s efficacy as a sodium channel blocker highlights the importance of the acyl-carbamate moiety, whereas the glycyl-diethylaminoethyl group in the target compound may favor different ion channel interactions .

Biological Activity

Phenothiazine derivatives are a class of compounds known for their diverse biological activities, particularly in the fields of psychiatry and oncology. The specific compound Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate has garnered attention for its potential therapeutic effects and mechanisms of action. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C18H22N2O4S

- Molecular Weight : 358.44 g/mol

Chemical Structure

Phenothiazines primarily exert their effects through the blockade of dopaminergic receptors in the central nervous system (CNS). However, they also exhibit various other biological activities:

- Antipsychotic Activity : By antagonizing dopamine D2 receptors, phenothiazines alleviate symptoms of schizophrenia and other psychotic disorders.

- Antitumor Activity : Recent studies have indicated that phenothiazine derivatives can inhibit tumor growth through mechanisms such as:

Antitumor Activity

A study investigated the antitumor effects of PEGylated phenothiazine derivatives, which showed promising results against various tumor cell lines. The findings are summarized in Table 1 below:

| Compound | Cell Line Tested | IC50 (µM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| PEGylated Phenothiazine Derivative 1 | Human Colon Carcinoma | 15 | 92 |

| PEGylated Phenothiazine Derivative 2 | Human Breast Carcinoma | 20 | 85 |

| Pure Phenothiazine | Control | 30 | 70 |

The PEGylation significantly improved biocompatibility and reduced toxicity, with an LD50 increase from approximately 952.38 mg/kg to 1450 mg/kg .

Clinical Applications

Phenothiazines are widely used in clinical settings for their antipsychotic properties. A narrative review highlighted their evolving roles in treating psychiatric disorders, emphasizing the need for careful monitoring due to potential side effects such as tardive dyskinesia and QT prolongation risks .

Case Study : A controlled study on butaperazine maleate indicated that steady-state plasma concentrations correlated with clinical improvement in patients with schizophrenia. Notably, red blood cell (RBC) concentrations provided a better peripheral correlate for therapeutic response than plasma levels .

Side Effects and Toxicity

Despite their therapeutic benefits, phenothiazines are associated with several side effects:

Q & A

Q. What synthetic methodologies are employed to prepare Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, dimaleate?

The synthesis typically involves sequential functionalization of the phenothiazine core. First, the glycyl moiety is introduced via nucleophilic substitution at the 10-position of phenothiazine using a glycyl chloride derivative. Subsequent alkylation with 2-(diethylamino)ethyl bromide yields the tertiary amine intermediate. The dimaleate salt is formed by reacting the free base with maleic acid in a 1:2 molar ratio under reflux in ethanol. Key steps require strict anhydrous conditions to avoid hydrolysis of the glycyl group .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- X-ray crystallography : Resolves the three-dimensional conformation of the phenothiazine core and maleate counterion arrangement (e.g., bond angles like C9–C8–C7 = 178.45°, torsion angles such as C13–N1–C1–C2 = −28.87°) .

- NMR spectroscopy : Confirms substitution patterns (e.g., diethylaminoethyl protons at δ 2.5–3.0 ppm, glycyl NH signals at δ 7.8–8.2 ppm).

- HPLC with UV detection : Quantifies purity (>98% required for pharmacological assays) using a C18 column and acetonitrile/water mobile phase .

Q. What pharmacological assays are recommended to evaluate its biological activity?

- In vitro receptor binding assays : Target dopamine D2 receptors (common for phenothiazine derivatives) using radiolabeled ligands like [³H]spiperone in HEK293 cells transfected with human D2 receptors .

- In vivo antiemetic models : Employ cisplatin-induced emesis in ferrets to assess potency relative to prochlorperazine dimaleate (IC₅₀ comparisons) .

Advanced Research Questions

Q. How does the glycyl-diethylaminoethyl side chain influence conformational dynamics and receptor interactions?

The glycyl spacer enhances flexibility, allowing the diethylaminoethyl group to adopt multiple protonation states under physiological pH, which modulates binding to charged receptor pockets (e.g., dopamine receptors). Molecular dynamics simulations show that the side chain’s rotatable bonds (e.g., C–N bonds in glycyl) enable interactions with extracellular loop 2 of D2 receptors. Comparative studies with rigid analogs (e.g., 10-(α-pyrrolidinylpropionyl)phenothiazine) demonstrate reduced efficacy, highlighting the importance of conformational adaptability .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or salt stoichiometry. Methods to address this include:

Q. What computational strategies predict its pharmacokinetic properties?

- cLogP calculations : Estimate lipophilicity (e.g., cLogP ≈ 2.8) to assess blood-brain barrier penetration.

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2D6), predicting metabolic stability.

- ADMET prediction : Tools like SwissADME evaluate parameters such as H-bond donors (4) and polar surface area (85 Ų) to optimize bioavailability .

Q. How does the dimaleate counterion affect crystallographic packing and stability?

Maleate ions form hydrogen bonds with the protonated diethylaminoethyl group (e.g., O–H···N interactions at 2.8–3.0 Å), stabilizing the crystal lattice. This contrasts with hydrochloride salts, where chloride ions create tighter ionic networks but lower solubility. Single-crystal studies reveal that dimaleate salts exhibit a monoclinic P2₁/c space group with Z = 4, consistent with related phenothiazine derivatives .

Q. What experimental designs mitigate oxidation of the phenothiazine core during storage?

- Antioxidant additives : Use 0.1% w/v ascorbic acid in aqueous formulations.

- Light-sensitive packaging : Store in amber vials under nitrogen atmosphere.

- Accelerated stability testing : Monitor degradation via HPLC at 40°C/75% RH for 6 months to establish shelf-life .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values in dopamine receptor assays?

Variability arises from:

- Receptor expression levels : Overexpression in transfected cells vs. native tissues.

- Assay conditions : Differences in buffer pH (affecting amine protonation) or incubation time. Standardization using reference compounds (e.g., haloperidol for D2 receptors) and cell line validation (e.g., CHO vs. HEK293) are critical .

Q. How should researchers interpret discrepancies in crystallographic data for analogous compounds?

Compare torsion angles (e.g., C6–S1–C7 = 175.11° vs. 178.45° in derivatives) to assess steric effects from substituents. Use Cambridge Structural Database (CSD) entries (e.g., CCDC 2145133) to contextualize bond length deviations (±0.02 Å) .

Methodological Best Practices

- Synthetic protocols : Use inert gas purging during glycyl coupling to prevent oxidation .

- Pharmacological studies : Include positive controls (e.g., prochlorperazine dimaleate) and validate assays with knockout cell lines .

- Computational modeling : Cross-validate docking results with free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.